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Compound of Interest

Compound Name: N-Methyl-1-tosyl-1H-indol-4-amine

Cat. No.: B3044908

CAS Number: 100557-17-3
Molecular Formula: CisH1sN202S
Molecular Weight: 300.38 g/mol

This technical guide provides an in-depth overview of N-Methyl-1-tosyl-1H-indol-4-amine, a
heterocyclic building block with potential applications in medicinal chemistry and drug
discovery. Due to the limited availability of specific experimental data for this compound, this
document leverages information on structurally related molecules and general synthetic
methodologies to present a comprehensive resource for researchers, scientists, and drug
development professionals.

Physicochemical Properties (Predicted)

Quantitative data for N-Methyl-1-tosyl-1H-indol-4-amine is not readily available in the public
domain. The following table summarizes predicted physicochemical properties based on its
structure.
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Property Predicted Value Notes

. . . Expected to be a solid at room
Melting Point Not available
temperature.

. . _ Likely to decompose at high
Boiling Point Not available
temperatures.

Predicted to be soluble in

organic solvents like DMSO,
Solubility Not available DMF, and chlorinated solvents.

Sparingly soluble in alcohols

and likely insoluble in water.

The amine group's basicity is
] reduced by the electron-
pKa Not available ] ]
withdrawing tosyl group on the

indole nitrogen.

The molecule possesses both

hydrophobic (tosyl group,
LogP Not available -y p. (tosyl group

indole ring) and a polar

(amine) character.

Synthesis and Experimental Protocols

A specific, validated synthetic protocol for N-Methyl-1-tosyl-1H-indol-4-amine is not published
in peer-reviewed literature. However, a plausible multi-step synthesis can be proposed based
on established organic chemistry reactions for the formation of N-tosyl indoles and the N-
methylation of amines.

Proposed Synthetic Pathway

The synthesis of N-Methyl-1-tosyl-1H-indol-4-amine can be envisioned to proceed via a two-
step sequence starting from 1H-indol-4-amine. The first step involves the tosylation of the
indole nitrogen, followed by the selective methylation of the 4-amino group.
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Caption: Proposed synthetic pathway for N-Methyl-1-tosyl-1H-indol-4-amine.

Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of 1-Tosyl-1H-indol-4-amine

o Materials: 1H-indol-4-amine, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane
(DCM).

e Procedure:

o To a solution of 1H-indol-4-amine (1.0 eq) in anhydrous DCM at 0 °C under an inert
atmosphere, add pyridine (1.2 eq).

o Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
o Allow the reaction to warm to room temperature and stir for 12-16 hours.
o Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, quench the reaction with water and separate the organic layer.
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o Wash the organic layer with 1M HCI, saturated NaHCOs solution, and brine.

o Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel to afford 1-Tosyl-1H-
indol-4-amine.

Step 2: Synthesis of N-Methyl-1-tosyl-1H-indol-4-amine

o Materials: 1-Tosyl-1H-indol-4-amine, methyl iodide (CHsl), potassium carbonate (K2CO3),
acetone.

e Procedure:

[¢]

To a solution of 1-Tosyl-1H-indol-4-amine (1.0 eq) in acetone, add potassium carbonate
(2.0 eq).

o Add methyl iodide (1.2 eq) to the suspension.
o Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

o After completion, filter off the inorganic salts and concentrate the filtrate under reduced
pressure.

o Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water
and brine.

o Dry the organic layer over anhydrous Na=SOs, filter, and concentrate.

o Purify the crude product by column chromatography or recrystallization to yield N-Methyl-
1-tosyl-1H-indol-4-amine.

Potential Biological Activity and Signaling Pathways
(Hypothetical)
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While no specific biological activity has been reported for N-Methyl-1-tosyl-1H-indol-4-amine,
the indole scaffold is a privileged structure in medicinal chemistry, present in numerous
biologically active compounds. Derivatives of indole are known to exhibit a wide range of
pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The tosyl group is often used as a protecting group for the indole nitrogen, but it can also
influence the biological activity of the molecule. The presence of the N-methyl-4-amino group
could confer interactions with various biological targets.

Based on the activities of structurally related indole derivatives, potential (and purely
hypothetical) areas of investigation for N-Methyl-1-tosyl-1H-indol-4-amine could include:

» Kinase Inhibition: Many indole derivatives are known to be inhibitors of various protein
kinases involved in cell signaling pathways related to cancer and inflammation.

e Receptor Antagonism/Agonism: The indole nucleus can mimic the structure of endogenous
ligands for various receptors, such as serotonin (5-HT) receptors.

e Enzyme Inhibition: The compound could potentially inhibit enzymes involved in various
disease processes.

Hypothetical Signaling Pathway Involvement

Given the prevalence of indole derivatives as kinase inhibitors, a hypothetical workflow for
screening N-Methyl-1-tosyl-1H-indol-4-amine against a panel of kinases is presented below.
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Caption: Hypothetical workflow for kinase inhibitor screening.

Analytical Data (Predicted)
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No published analytical data for N-Methyl-1-tosyl-1H-indol-4-amine is available. The following
table provides predicted spectroscopic characteristics based on the structure.

Technique Predicted Features

Aromatic protons on the indole and tosyl groups
(approx. 7.0-8.0 ppm). A singlet for the N-methyl
roup (approx. 2.8-3.2 ppm). A singlet for the
14 NMR group (app ppm) g
tosyl methyl group (approx. 2.4 ppm). A broad
singlet for the NH proton of the amine

(concentration dependent).

Resonances for the aromatic carbons of the
indole and tosyl groups (approx. 110-145 ppm).

13C NMR A resonance for the N-methyl carbon (approx.
30-35 ppm). A resonance for the tosyl methyl
carbon (approx. 21 ppm).

N-H stretching vibration for the secondary amine
(approx. 3300-3500 cm~1). C-H stretching
vibrations for aromatic and methyl groups

'R (Infrared) (approx. 2850-3100 cm~1). S=0 stretching
vibrations for the sulfonyl group (approx. 1350

and 1160 cm™1),

Expected molecular ion peak [M+H]* at m/z

Mass Spec (MS) 301.10

Conclusion and Future Directions

N-Methyl-1-tosyl-1H-indol-4-amine is a readily accessible chemical entity based on
established synthetic methodologies. While specific biological data is currently lacking, its
structural features, particularly the privileged indole scaffold, suggest potential for biological
activity. This technical guide provides a foundational resource for researchers interested in
exploring the synthesis and potential applications of this and related compounds. Future
research should focus on the definitive synthesis and characterization of N-Methyl-1-tosyl-1H-
indol-4-amine, followed by systematic screening in various biological assays to elucidate its
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pharmacological profile. Such studies could uncover novel biological activities and pave the
way for its use as a lead compound in drug discovery programs.

 To cite this document: BenchChem. [N-Methyl-1-tosyl-1H-indol-4-amine: A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3044908#n-methyl-1-tosyl-1h-indol-4-amine-cas-
number-100557-17-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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